Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a complex organic compound belonging to the class of thiourea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting with the nitration of thiophene to produce 5-nitrothiophene. This intermediate is then reacted with phenylthiazole under specific conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: In biological research, Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate has been shown to inhibit autophagy, a cellular degradation process. This property makes it useful in studying cellular processes and developing therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate exerts its effects involves the inhibition of autophagosome-lysosome fusion. This inhibition is achieved by preventing the recruitment of syntaxin 17 to autophagosomes, thereby blocking the fusion process. The molecular targets and pathways involved include the SNARE complex and the autophagy-related proteins.
Comparison with Similar Compounds
Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate
Other thiourea derivatives
Uniqueness: Ethyl 2-(5-nitrothiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate is unique in its ability to specifically inhibit autophagosome-lysosome fusion without affecting other cellular processes. This specificity makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-2-25-16(22)14-13(10-6-4-3-5-7-10)18-17(27-14)19-15(21)11-8-9-12(26-11)20(23)24/h3-9H,2H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQVTPQHYDQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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